ZZW-115 hydrochloride is a small molecule compound derived from trifluoperazine, designed to inhibit the nuclear translocation of the stress-induced protein NUPR1 (Nuclear Protein 1). This compound has garnered attention due to its potential therapeutic applications in treating various cancers, particularly pancreatic ductal adenocarcinoma (PDAC). The compound's design and synthesis were guided by ligand-based approaches and in silico screening, leading to its identification as a potent inhibitor that exhibits significant antitumor activity.
ZZW-115 hydrochloride belongs to a class of compounds known as phenothiazines, which are characterized by their heterocyclic structure. The compound is classified as an inhibitor of NUPR1, which plays a critical role in cellular stress responses and tumor progression. Its efficacy has been demonstrated through various biochemical assays and in vivo models, establishing it as a promising candidate for cancer therapy.
The synthesis of ZZW-115 hydrochloride begins with 2-(trifluoromethyl)-10H-phenothiazine. This precursor undergoes a series of reactions involving coupling with 1,3-dibromopropane and subsequent modifications with various piperazine analogs. The resulting compounds are then converted into their hydrochloride forms to enhance solubility.
The synthesis process involves careful control of reaction conditions to ensure the desired functional groups are incorporated into the piperazine moiety. The use of isothermal titration calorimetry has been instrumental in determining the binding affinities of ZZW-115 for its target protein, NUPR1, revealing a dissociation constant in the low micromolar range, indicating strong binding characteristics .
ZZW-115 hydrochloride features a complex molecular structure that includes a phenothiazine core substituted with trifluoromethyl and piperazine groups. This structural configuration is crucial for its interaction with NUPR1.
The molecular formula of ZZW-115 is C₁₄H₁₉ClF₃N₃S, with a molecular weight of approximately 335.83 g/mol. The specific arrangement of atoms allows for effective binding to the target protein, disrupting its normal function.
ZZW-115 hydrochloride primarily functions through competitive inhibition, preventing NUPR1 from interacting with importins that facilitate its nuclear translocation. This inhibition leads to altered cellular processes associated with stress response and tumor growth.
The compound's mechanism involves binding to specific residues on NUPR1 (Ala33 and Thr68), effectively blocking its interaction with importins . This mechanism has been confirmed through various assays including proximity ligation assays and thermodynamic studies using isothermal titration calorimetry.
The action of ZZW-115 hydrochloride involves several key steps:
Experimental results indicate that treatment with ZZW-115 significantly decreases ATP levels in cancer cells, shifts metabolism towards anaerobic glycolysis, and increases reactive oxygen species production, contributing to cell death .
ZZW-115 hydrochloride is typically presented as a crystalline solid that is soluble in water due to its hydrochloride form. It exhibits stability under standard laboratory conditions.
The compound shows notable stability against hydrolysis but may undergo oxidation under certain conditions due to its phenothiazine structure. Its interactions with biological molecules are characterized by high specificity and affinity for NUPR1.
ZZW-115 hydrochloride has been primarily investigated for its potential as an anticancer agent. Its ability to inhibit NUPR1 makes it valuable in research focused on cancer biology, particularly in understanding stress response mechanisms and developing targeted therapies for PDAC and possibly other malignancies.
Additionally, studies have indicated that ZZW-115 may be effective in overcoming drug resistance mechanisms associated with traditional chemotherapy agents by inducing alternative programmed cell death pathways .
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: